m-Azidobenzensulfonyl chloride
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Overview
Description
m-Azidobenzensulfonyl chloride is an organosulfur compound with the molecular formula C6H4ClN3O2S. It is a derivative of benzenesulfonyl chloride, where an azido group (-N3) is substituted at the meta position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-azidobenzensulfonyl chloride typically involves the reaction of m-aminobenzenesulfonyl chloride with sodium azide. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide under controlled temperature conditions to ensure the formation of the azido group without side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the azido group can be replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, acetonitrile, dimethylformamide.
Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts, organic solvents like toluene or dichloromethane.
Major Products:
Substitution: Sulfonamides, sulfonate esters.
Reduction: m-Aminobenzenesulfonyl chloride.
Cycloaddition: 1,2,3-Triazoles.
Scientific Research Applications
m-Azidobenzensulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various heterocycles and as a precursor for the preparation of sulfonamides and sulfonate esters.
Biology: Employed in bioconjugation techniques to label biomolecules with azido groups for imaging and tracking purposes.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of m-azidobenzensulfonyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The azido group acts as a good leaving group, facilitating nucleophilic substitution reactions. Additionally, the compound can undergo cycloaddition reactions, forming triazoles that can interact with various molecular targets and pathways .
Comparison with Similar Compounds
Benzenesulfonyl chloride: Lacks the azido group, making it less reactive in certain nucleophilic substitution reactions.
p-Azidobenzensulfonyl chloride: Has the azido group at the para position, which can influence its reactivity and the types of products formed.
o-Azidobenzensulfonyl chloride: Has the azido group at the ortho position, affecting its steric and electronic properties .
Uniqueness: m-Azidobenzensulfonyl chloride is unique due to the position of the azido group, which provides distinct reactivity patterns and allows for the formation of specific products that are not easily accessible with other isomers. Its versatility in various chemical reactions and applications makes it a valuable compound in research and industry.
Properties
IUPAC Name |
3-azidobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O2S/c7-13(11,12)6-3-1-2-5(4-6)9-10-8/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYLHPFZQYUHHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134646-65-4 |
Source
|
Record name | 3-azidobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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